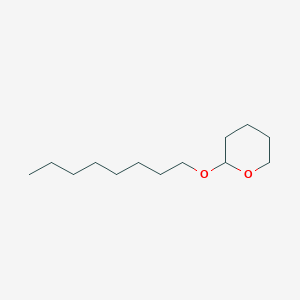

2-Octyloxytetrahydro-2H-pyran

Description

Context within Tetrahydropyran (B127337) Chemistry and Cyclic Ethers

Cyclic ethers are organic compounds that feature an oxygen atom incorporated into a ring structure. fiveable.me These heterocycles are generally stable and less reactive than their acyclic counterparts, which makes them excellent solvents for a wide range of chemical reactions; common examples include tetrahydrofuran (B95107) (THF) and 1,4-dioxane. fiveable.meyoutube.comopenstax.org

Tetrahydropyran (THP), or oxane, is a saturated six-membered cyclic ether containing five carbon atoms and one oxygen atom. wikipedia.org The tetrahydropyran ring is a structural motif found in numerous natural products, most notably in pyranose sugars like glucose. wikipedia.orgbritannica.com While tetrahydropyran itself is a relatively simple, colorless liquid, its derivatives are of far greater significance in synthetic chemistry. wikipedia.org The construction of the tetrahydropyran ring system is a frequent challenge and objective in the synthesis of complex natural products. rsc.orgresearchgate.net

2-Octyloxytetrahydro-2H-pyran is a specific derivative where an octanol (B41247) molecule has been attached to the C2 position of the tetrahydropyran ring via an ether linkage, forming an acetal (B89532). This structure is representative of a class of compounds known as 2-tetrahydropyranyl (THP) ethers. wikipedia.org The chemistry of these compounds is dominated by the acetal functional group, which is stable under many reaction conditions but can be selectively cleaved under acidic conditions to regenerate the parent alcohol. wikipedia.orgorganic-chemistry.orgtotal-synthesis.com

Historical Development of Tetrahydropyranyl Ethers in Synthetic Strategy

The use of the tetrahydropyranyl (THP) group as a protective shield for alcohols is a classic strategy in organic synthesis. thieme-connect.de Tetrahydropyranyl ethers were among the first generally useful protecting groups for alcohols to be widely adopted by the chemistry community. thieme-connect.de Their introduction into the synthetic chemist's toolkit provided a robust method to temporarily mask the reactive hydroxyl group, allowing for chemical transformations to be carried out on other parts of a molecule without interference from the alcohol.

The formation of a THP ether involves the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP). wikipedia.orgorganic-chemistry.org This reaction proceeds readily and benefits from the low cost of DHP. thieme-connect.de Once protected, the resulting THP ether exhibits remarkable stability towards a variety of reagents, including strong bases, organometallic reagents (like Grignard and organolithium reagents), hydrides, and most oxidizing and reducing agents. organic-chemistry.orgtotal-synthesis.comresearchgate.net

The ability to easily remove the protecting group under mild acidic hydrolysis to restore the original alcohol was a key factor in its widespread acceptance. wikipedia.orgthieme-connect.de This "protect-transform-deprotect" sequence became a cornerstone of multi-step organic synthesis, enabling the construction of complex molecules such as steroids, nucleotides, and carbohydrates. researchgate.net

Significance in Modern Chemical Synthesis and Methodological Development

Despite the development of a vast array of other protecting groups, the THP ether remains a relevant and frequently used tool in modern organic synthesis. thieme-connect.de Its continued significance lies in its reliability, low cost, and well-understood reactivity profile. thieme-connect.de The stability of THP ethers under alkaline, organometallic, and acylation/alkylation conditions makes them highly versatile. researchgate.net

The synthesis of this compound is a straightforward example of this protection strategy. It is typically prepared by reacting 1-octanol (B28484) with 3,4-dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid (pTSOH). rsc.org

Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

|---|

The primary drawback of using THP as a protecting group is the introduction of a new stereocenter at the C2 position of the pyran ring. organic-chemistry.orgthieme-connect.de When a chiral alcohol is protected, a mixture of diastereomers is formed, which can complicate purification and spectral analysis (e.g., NMR). wikipedia.orgthieme-connect.de

Modern methodological developments continue to refine the use of THP ethers. Research has focused on developing milder and more selective conditions for both their formation and cleavage. organic-chemistry.orgrsc.org For instance, catalysts like bismuth triflate and zeolite H-beta have been employed for tetrahydropyranylation under solvent-free conditions. organic-chemistry.org The direct, one-pot conversion of THP ethers into other functional groups, such as silyl (B83357) ethers or carbonyl compounds, has also been an area of active research, enhancing the synthetic utility of these intermediates. rsc.orgtandfonline.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 70690-19-6 | chemsrc.com |

| Molecular Formula | C13H26O2 | |

| Molecular Weight | 214.34 g/mol | |

| Boiling Point | 62°C @ 0.1 mm Hg | chemsrc.com |

| Density | 0.896 g/mL at 25°C | chemsrc.com |

| Refractive Index (n20/D) | 1.443 | chemsrc.com |

¹H and ¹³C NMR Spectroscopic Data for this compound rsc.org

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl3) |

|---|---|

| ¹H NMR (300 MHz) | 4.5-4.6 (m, 1H), 3.7-3.9 (m, 2H), 3.3-3.4 (m, 2H), 1.5-1.8 (m, 8H), 1.2-1.3 (m, 10H), 0.85 (t, J = 7.0 Hz, 3H) |

| ¹³C NMR (75 MHz) | 98.6, 67.5, 62.1, 31.7, 30.6, 29.6, 29.3, 29.1, 26.1, 25.4, 22.5, 19.5, 13.9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-octoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDANXKCMJFKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404538 | |

| Record name | 2-Octyloxytetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70690-19-6 | |

| Record name | 2-Octyloxytetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Octyloxytetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Octyloxytetrahydro 2h Pyran and Analogous Structures

Direct Etherification Routes

The most common method for synthesizing 2-alkoxytetrahydro-2H-pyrans involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). rsc.org This reaction is widely used due to the stability of the resulting THP ether under various non-acidic conditions and the relative ease of its subsequent removal. tandfonline.com

Catalytic Approaches to Tetrahydropyranylation

The tetrahydropyranylation of alcohols is typically achieved by reacting the alcohol with DHP in the presence of an acid catalyst. scielo.br A wide array of both protic and Lewis acid catalysts have been employed for this purpose. Common catalysts include p-toluenesulfonic acid (p-TSA), pyridinium (B92312) p-toluenesulfonate (PPTS), and various metal salts. scielo.br

The reaction mechanism is believed to proceed through the formation of an intermediate oxocarbenium ion. cdnsciencepub.com This highly reactive species is then attacked by the alcohol to form the 2-alkoxytetrahydropyran. The choice of catalyst can be crucial in achieving high yields and preventing side reactions, especially with sensitive substrates. For instance, heterogeneous catalysts like silica-supported ammonium (B1175870) bisulfate (NH₄HSO₄@SiO₂) have been developed to facilitate easier work-up and catalyst recycling. nih.govd-nb.info Research has shown that catalysts such as bismuth triflate are effective in very low concentrations (as low as 0.1 mol%) for the formation of THP ethers. organic-chemistry.org

| Catalyst | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Solution or solvent-free | Commonly used, strong acid catalyst. | scielo.br |

| Bismuth triflate (Bi(OTf)₃) | Solvent-free, room temperature | Highly efficient at low catalyst loading (0.1 mol%), insensitive to air and moisture. | organic-chemistry.org |

| NH₄HSO₄@SiO₂ | Green solvents (e.g., 2-MeTHF, CPME) | Recyclable heterogeneous catalyst. | nih.govd-nb.info |

| Pyridinium chloride | Solvent-free, room temperature | Mild and efficient for a variety of alcohols. | tandfonline.comtandfonline.com |

| Cerium(III) chloride (CeCl₃·7H₂O)/NaI | Solvent-free | Mild and highly chemoselective. | organic-chemistry.org |

Solvent-Free and Green Chemistry Protocols in Ether Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. tandfonline.com This has led to the exploration of solvent-free conditions for the tetrahydropyranylation of alcohols. These reactions are often carried out by simply grinding the alcohol, DHP, and a solid catalyst together in a mortar and pestle. scielo.brtandfonline.com This approach reduces waste, lowers costs, and can lead to shorter reaction times and higher yields. tandfonline.com

Several catalysts have been shown to be effective under solvent-free conditions, including pyridinium chloride, bismuth triflate, and silica (B1680970) gel-supported p-TSA. scielo.brorganic-chemistry.orgtandfonline.com For example, a solvent-free procedure using silica gel and catalytic amounts of p-TSA has been described for the efficient protection of various alcohols and thiols. scielo.br Similarly, pyridinium chloride has been used as an effective catalyst for the large-scale, solvent-free tetrahydropyranylation of a range of alcohols at room temperature. tandfonline.com The use of water as a catalyst and solvent has also been investigated, offering an environmentally friendly alternative to traditional organic solvents. researchgate.net

| Catalyst | Substrate Scope | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyridinium chloride | Primary, benzylic, and allylic alcohols | 5-30 min | Good to excellent | tandfonline.comtandfonline.com |

| Silica gel/p-TSA | Primary, secondary, allylic, and benzylic alcohols | 5-10 min | High | scielo.br |

| Bismuth triflate | Primary, secondary, tertiary, and allylic alcohols; phenols | Varies | High | organic-chemistry.org |

Advanced Synthetic Transformations Leading to the Tetrahydropyran (B127337) Core

Beyond direct etherification, the tetrahydropyran ring itself can be constructed through various advanced synthetic transformations. These methods are particularly important for accessing complex, substituted, and chiral tetrahydropyran systems that are common motifs in natural products. nih.govrsc.orgresearchgate.net

Ring-Closing Metathesis Strategies for Oxacyclic Systems

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including tetrahydropyrans. nih.gov This reaction typically involves an acyclic diene precursor that, in the presence of a metal catalyst (commonly ruthenium-based), undergoes an intramolecular cyclization to form the desired ring system. nih.gov

The RCM approach offers a versatile route to substituted tetrahydropyrans and dihydropyrans. nih.govnih.gov For example, the synthesis of the bis-tetrahydropyran core of Amphidinol 3 utilized an asymmetric glycolate (B3277807) alkylation followed by an RCM sequence to construct the THP rings. nih.gov Similarly, RCM has been a key step in the synthesis of the tetrahydropyran ring in natural products like neopeltolide. nih.gov

Cycloaddition Reactions in Tetrahydropyran Formation

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide a convergent and stereocontrolled route to tetrahydropyran and dihydropyran structures. rsc.orgrsc.org The hetero-Diels-Alder reaction typically involves the [4+2] cycloaddition of a diene with a heterodienophile, such as an aldehyde or ketone, to form a dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran. rsc.orgnih.gov

This strategy has been successfully applied to the synthesis of complex natural products. For instance, catalytic asymmetric hetero-Diels-Alder reactions were the key steps in constructing both functionalized tetrahydropyran subunits of the antitumor macrolide, (−)-lasonolide A. nih.govnih.govacs.org Various transition metals, including palladium, copper, and rhodium, have been used to catalyze [4+2] cycloaddition reactions for the synthesis of six-membered heterocycles. researchgate.net Formal [4+2] cycloaddition reactions have also been developed to synthesize diverse thiazole-fused dihydropyrans. nih.govacs.org

Asymmetric Synthesis of Chiral Tetrahydropyran Systems

The development of asymmetric methods for the synthesis of chiral tetrahydropyrans is of significant interest due to the prevalence of this motif in biologically active molecules. whiterose.ac.ukrsc.orgnih.gov Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in these transformations. acs.orgd-nb.infonih.gov

One notable approach is the organocatalytic domino Michael-hemiacetalization reaction, which can produce polyfunctionalized dihydro- and tetrahydropyran derivatives with good yields and high enantioselectivities (up to 99% ee). d-nb.infonih.govthieme-connect.com Another strategy involves an asymmetric "clip-cycle" reaction, which combines olefin metathesis and an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid to yield tetrahydropyrans with high enantioselectivity. whiterose.ac.uk Furthermore, the large-scale synthesis of a chiral tetrahydropyran intermediate for a PDE2 inhibitor was achieved using an asymmetric allylation catalyzed by an organocatalyst under solvent-free conditions. acs.orgacs.org

| Method | Catalyst/Reagent | Key Features | Enantioselectivity | Reference |

|---|---|---|---|---|

| Domino Michael-hemiacetalization | Squaramide-based organocatalyst | One-pot synthesis of polyfunctionalized THPs. | 71-99% ee | d-nb.infonih.gov |

| "Clip-cycle" reaction | Chiral phosphoric acid (CPA) | Combines olefin metathesis and oxa-Michael cyclization. | up to 99% ee | whiterose.ac.uk |

| Asymmetric allylation | (S)-3,3′-Cl₂-BINOL | Solvent-free, large-scale synthesis of chiral tertiary alcohols on a THP ring. | >99:1 er | acs.orgacs.org |

| Pyran annulation | BINOL titanium tetraisopropoxide (BITIP) catalyst | Convergent union of two different aldehydes. | High | nih.gov |

Derivatization from Precursors with Established Tetrahydropyran Moieties

Once the fundamental tetrahydropyran ring system is constructed, it serves as a versatile template for further chemical elaboration. The derivatization of these pre-formed rings is a key strategy for accessing a wide range of analogs, including the target compound, 2-octyloxytetrahydro-2H-pyran. The most direct synthesis of 2-alkoxytetrahydropyrans involves the acid-catalyzed addition of an alcohol to 3,4-dihydropyran. google.com This reaction installs the characteristic 2-alkoxy group, forming an acetal (B89532) that is stable under basic conditions but readily cleaved under acidic conditions.

Beyond this initial formation, the true synthetic utility of the THP moiety is realized through subsequent reactions that modify its structure. These modifications can range from simple transformations of appended functional groups to complex, stereocontrolled reactions that install new chiral centers on the heterocyclic core. Such strategies are critical in the total synthesis of complex natural products where the THP ring is just one of several key structural features.

Functional Group Interconversions on the Tetrahydropyran Ring

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another through processes like reduction, oxidation, or substitution. In the context of tetrahydropyran chemistry, FGIs are employed to modify substituents on the ring, thereby creating diverse analogs from a common precursor.

A prevalent example is the transformation of substituted tetrahydropyran-4-ones. The ketone functionality serves as a synthetic handle for various interconversions. It can be stereoselectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or L-Selectride. nih.govconicet.gov.ar This reduction is not only an FGI but also a method for introducing a new stereocenter, the configuration of which can often be controlled. Conversely, an existing hydroxyl group on the ring can be oxidized to a ketone.

More advanced FGIs enable the formation of new carbon-carbon bonds. Metal-catalyzed cross-coupling reactions are powerful tools for derivatizing halogenated THP rings. syr.edu For instance, a 4-bromotetrahydropyran (B1281988) can undergo nickel-catalyzed Suzuki-type coupling with various aryl boronic acids to furnish 4-aryl-tetrahydropyrans, demonstrating excellent functional group tolerance. escholarship.org Other transformations, such as the Ritter reaction, can convert hydroxyl groups on THP derivatives into amides by reacting them with nitriles in the presence of acid. researchgate.net

The following table summarizes key functional group interconversions applicable to tetrahydropyran derivatives.

| Starting Functional Group (on THP Ring) | Reagent(s)/Reaction Type | Product Functional Group |

| Ketone (e.g., at C-4) | NaBH₄ or L-Selectride | Hydroxyl |

| Halogen (e.g., Bromo at C-4) | Aryl Boronic Acid, Ni-catalyst (Suzuki Coupling) | Aryl |

| Halogen (e.g., at C-4) | Grignard Reagent, Ni-catalyst (Kumada Coupling) | Alkyl/Aryl |

| Hydroxyl | Nitrile, Acid (Ritter Reaction) | N-substituted Amide |

| Alkyne | H₂PtCl₆, PhMe₂SiH (Hydrosilylation) | Vinylsilane |

| Vinylsilane | Fleming-Tamao Oxidation | Hydroxyl |

This table presents examples of functional group interconversions on a tetrahydropyran scaffold, as documented in synthetic chemistry literature. nih.govescholarship.orgresearchgate.net

Stereoselective Modifications of Tetrahydropyran Derivatives

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules. Stereoselective modifications of existing tetrahydropyran derivatives allow chemists to precisely dictate the relative and absolute configuration of substituents on the ring.

The stereochemical outcome of reactions is often governed by the inherent conformational preferences of the six-membered ring, which typically adopts a low-energy chair conformation. Existing substituents on the ring direct the approach of incoming reagents, leading to predictable stereoselectivity. A prime example is the reduction of substituted tetrahydropyran-4-ones. nih.gov The reduction of a 2,6-disubstituted tetrahydropyran-4-one with a bulky reducing agent like L-Selectride typically results in the axial alcohol, as the hydride attacks from the less sterically hindered equatorial face. In contrast, a smaller reagent like NaBH₄ may favor axial attack to produce the equatorial alcohol. nih.gov

Intramolecular reactions, such as the oxa-Michael addition, are powerful methods for forming the THP ring with high levels of stereocontrol. nih.gov The stereochemical course of these cyclizations is often dependent on the reaction conditions, with kinetic control typically affording trans-substituted products and thermodynamic control yielding the more stable cis isomers. nih.gov

The Prins cyclization is another potent strategy for the stereoselective synthesis of tetrahydropyrans. nih.gov For example, a diastereoselective silyl (B83357) enol ether Prins cyclization can be used to construct cis-2,6-disubstituted tetrahydropyran-4-ones with high diastereomeric ratios (>95:5 dr). acs.orgresearchgate.net These well-defined precursors can then undergo further stereospecific modifications. Similarly, the stereoselective reduction of a hemiacetal using a trialkylsilane and a Lewis acid is a classic method for establishing specific stereocenters on the THP ring. nih.gov

The table below details examples of stereoselective modifications on tetrahydropyran precursors.

| Precursor Structure | Reagent/Conditions | Modification Type | Stereochemical Outcome |

| 2-Alkynyl-6-alkyltetrahydropyran-4-one | L-Selectride | Ketone Reduction | Axial alcohol (>95:5 dr) |

| 2-Alkynyl-6-alkyltetrahydropyran-4-one | SmI₂, iPrOH | Ketone Reduction | Equatorial alcohol (single isomer) |

| Hemiacetal derived from ζ-hydroxy aldehyde | Et₃SiH, TFA | Reductive Cyclization | trans-2,6-disubstituted THP (20:1 dr) |

| Hydroxy silyl enol ether + Aldehyde | Lewis Acid (Prins Cyclization) | Annulation | cis-2,6-disubstituted THP-4-one (>95:5 dr) |

| β-alkoxyacrylate | Radical Initiator (Radical Cyclization) | Intramolecular Cyclization | cis-2,6-disubstituted THP |

This table illustrates various methods for achieving high stereocontrol in the modification and synthesis of substituted tetrahydropyrans, based on findings in organic chemistry research. nih.govnih.govacs.org

Chemical Reactivity and Transformation Mechanisms of 2 Octyloxytetrahydro 2h Pyran

Cleavage and Deprotection Strategies for the 2-Octyloxy Group

The removal of the tetrahydropyranyl group from 2-octyloxytetrahydro-2H-pyran is a common transformation, typically achieved under acidic conditions.

The deprotection of this compound is most frequently accomplished through acid-catalyzed hydrolysis. organic-chemistry.org The mechanism involves the protonation of the ether oxygen of the tetrahydropyran (B127337) ring, followed by the departure of the alcohol (octan-1-ol) and the formation of a resonance-stabilized carbocation. youtube.com This cation is then attacked by water to yield the corresponding hemiacetal, which is in equilibrium with the open-chain hydroxy aldehyde.

Commonly used Brønsted acids for this purpose include p-toluenesulfonic acid (pTSOH), pyridinium (B92312) p-toluenesulfonate (PPTS), and acetic acid. rsc.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Table 1: Conditions for Acid-Catalyzed Deprotection

| Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (pTSOH) | Methanol | Room Temperature | rsc.org |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temperature | |

| Acetic Acid | Water/THF | Room Temperature |

Lewis acids can also mediate the cleavage of the 2-octyloxy group. organic-chemistry.org These reactions often proceed under milder conditions compared to Brønsted acid-catalyzed methods. Lewis acids such as aluminum trichloride (B1173362) (AlCl3) and ethylaluminum dichloride (EtAlCl2) have been employed for the transformation of this compound. rsc.org For instance, in the presence of a silane (B1218182) like dimethylphenylsilane (B1631080), this compound can be converted to the corresponding silyl-protected alcohol. rsc.org The reaction with AlCl3 and dimethylphenylsilane in dichloromethane (B109758) affords dimethyl(octyloxy)(phenyl)silane in good yield. rsc.org

Other Lewis acids like bismuth triflate have also been shown to be effective for both the formation and deprotection of THP ethers under solvent-free conditions. organic-chemistry.org

Table 2: Lewis Acid-Mediated Transformations of this compound

| Lewis Acid | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| EtAlCl₂ | Dimethylphenylsilane | Dimethyl(octyloxy)(phenyl)silane | 74% | rsc.org |

| AlCl₃ | Dimethylphenylsilane | Dimethyl(octyloxy)(phenyl)silane | 82% | rsc.org |

| AlCl₃ | Triethylsilane | Triethyl(octyloxy)silane | 86% | rsc.org |

Reductive cleavage offers an alternative strategy for deprotection. While less common for simple THP ethers like this compound, methods involving reducing agents can be employed. For example, certain protecting groups can be cleaved using reagents like sodium borohydride (B1222165) under specific conditions. chemrxiv.org However, specific literature on the reductive cleavage of this compound is not extensively detailed, as acid-catalyzed methods are generally more efficient and widely used.

Lewis Acid-Mediated Transformations

Anomeric Reactivity of the Tetrahydropyran Ring

The anomeric carbon (C-2) of the tetrahydropyran ring in this compound is the most reactive site.

The anomeric carbon is electrophilic and susceptible to nucleophilic attack, particularly after activation by an acid. youtube.com This reactivity is the basis for the formation of THP ethers. In the reverse reaction, the cleavage, the alcohol acts as a leaving group. youtube.com Nucleophilic substitution at the anomeric carbon can also be used to form other glycosidic linkages. For instance, treatment with a different alcohol in the presence of an acid catalyst can lead to an exchange of the alkoxy group.

This type of substitution generally proceeds through an SN1-like mechanism, involving the formation of a resonance-stabilized oxocarbenium ion intermediate. youtube.com The stereochemical outcome of these substitutions can be influenced by various factors, including the nature of the nucleophile and the reaction conditions.

Rearrangement reactions involving the anomeric oxygen are not a prominent feature of the chemistry of simple THP ethers like this compound under typical conditions. However, in more complex systems or under specific catalytic conditions, rearrangements can occur. For instance, Lewis acid-mediated transformations can sometimes lead to skeletal rearrangements. nih.gov In the context of this compound, such rearrangements are not commonly reported, as the primary focus is on its utility as a protecting group that can be reliably cleaved without side reactions.

Nucleophilic Substitution at the Anomeric Center

Reactivity of the Alkyl Chain in Pyran Chemistry

The reactivity of the octyl side chain in this compound offers a distinct set of synthetic opportunities, separate from the chemistry of the tetrahydropyran (THP) ring itself. While the THP moiety is primarily involved in reactions at the anomeric center or ring-opening processes, the saturated octyl chain is a platform for transformations characteristic of alkanes. These modifications can lead to the introduction of new functional groups at positions remote from the pyran oxygen, enabling the synthesis of complex, long-chain molecules with a polar head group.

Chain Elongation and Remote Functionalization

The functionalization of the saturated octyl chain of this compound is a synthetic challenge due to the inert nature of C(sp³)–H bonds. However, established and emerging methods in organic synthesis can be applied to achieve chain elongation and the introduction of functional groups at positions distant from the ether linkage.

Free-Radical Halogenation

A classic approach to functionalizing an alkane chain is through free-radical halogenation. wikipedia.orgcurlyarrows.com In the presence of UV light or a radical initiator, this compound can react with halogens like chlorine or bromine. This process is typically non-selective, leading to a mixture of mono- and poly-halogenated products along the octyl chain. curlyarrows.compearson.com The reactivity of the C-H bonds generally follows the order of tertiary > secondary > primary, although the statistical abundance of primary and secondary hydrogens on the octyl chain will influence the product distribution. youtube.com

Once halogenated, the resulting haloalkane derivatives of this compound can undergo a variety of nucleophilic substitution reactions to introduce functionalities such as nitriles, azides, or other carbon-based groups, thereby elongating the chain.

Directed Remote Functionalization

More advanced strategies for C-H functionalization offer greater selectivity. While not specifically documented for this compound, methods like the Hofmann-Löffler-Freytag reaction provide a blueprint for intramolecular C-H amination. wikipedia.orgambeed.comresearchgate.net A hypothetical derivative of the title compound, where the terminal methyl group is replaced by an N-haloamine, could undergo cyclization to form a terminal pyrrolidine. nih.gov

Furthermore, transition-metal-catalyzed remote functionalization has emerged as a powerful tool. nih.govresearchgate.net These methods often involve a "chain-walking" mechanism where a metal catalyst migrates along an alkyl chain from an initial coordination site. nih.govsemanticscholar.org For a saturated substrate like this compound, a preliminary dehydrogenation step, potentially achievable through biocatalysis, would be necessary to introduce a double bond to initiate the metal migration. nih.govsemanticscholar.org Subsequent hydrofunctionalization at a terminal position could then be achieved.

A summary of potential remote functionalization strategies applicable to an octyl chain is presented below.

| Method | Reagents/Conditions | Potential Outcome on Octyl Chain | Key Features |

| Free-Radical Halogenation | Cl₂ or Br₂, UV light or heat | Mixture of chlorinated/brominated octyl chains | Non-selective, classic method |

| Hofmann-Löffler-Freytag Reaction | N-haloamine derivative, acid, heat or light | Intramolecular amination (e.g., terminal pyrrolidine) | Requires prior synthesis of a suitable precursor |

| Biocatalytic Dehydrogenation & Remote Functionalization | Rhodococcus strain; metal catalyst, electrophile | Terminal functionalization (e.g., -I, -Br, -Bpin) | Two-step process, high selectivity for terminal position |

| Palladium-Catalyzed Remote Arylation | Pd(I) dimer, organozinc reagent, aryl triflate | Introduction of an aryl group at a remote position | Requires an initial handle for catalyst coordination |

Olefin Metathesis on Octyloxy Moiety

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. scielo.brd-nb.info This reaction is fundamentally reliant on the presence of at least one carbon-carbon double bond in the substrate. harvard.edu Consequently, the saturated octyl chain of this compound is not amenable to olefin metathesis.

To utilize olefin metathesis, the octyloxy moiety must first be replaced with an unsaturated analogue, for example, an alkenyloxy group. A common substrate for such a reaction would be a terminally unsaturated ether, such as 2-(hept-6-en-1-yloxy)tetrahydro-2H-pyran. This derivative could then participate in various types of olefin metathesis.

Cross-Metathesis (CM)

Cross-metathesis between an alkenyl THP ether and another olefin can be used to elongate or modify the side chain. For instance, the reaction of 2-(hept-6-en-1-yloxy)tetrahydro-2H-pyran with a partner olefin, such as methyl acrylate, could introduce an ester functionality at the terminus of the chain. google.com The efficiency and stereoselectivity (E/Z) of the reaction would depend on the choice of catalyst and reaction conditions. researchgate.net

Ring-Closing Metathesis (RCM)

If a diene is incorporated into the ether side chain, ring-closing metathesis can be employed to form cyclic structures. For example, a diene ether synthesized from the reaction of 3,4-dihydro-2H-pyran with a diene alcohol could undergo RCM to form a larger, unsaturated cyclic ether fused to the THP system. acs.orgacs.org

The table below illustrates hypothetical olefin metathesis reactions on unsaturated analogues of this compound.

| Metathesis Type | Hypothetical Substrate | Reaction Partner | Catalyst Example | Potential Product |

| Cross-Metathesis | 2-(Hept-6-en-1-yloxy)tetrahydro-2H-pyran | Methyl acrylate | Grubbs' 2nd Generation Catalyst | Methyl 9-(tetrahydro-2H-pyran-2-yloxy)non-2-enoate |

| Ring-Closing Metathesis | 2-((Hepta-1,6-dien-3-yl)oxy)tetrahydro-2H-pyran | None | Hoveyda-Grubbs Catalyst | 5-(Tetrahydro-2H-pyran-2-yloxy)-3,4,5,6-tetrahydrooxepine |

| Ethenolysis | 2-(Oct-7-en-1-yloxy)tetrahydro-2H-pyran | Ethylene | Schrock's Molybdenum Catalyst | 2-(Hept-6-en-1-yloxy)tetrahydro-2H-pyran and Propene |

These examples demonstrate that while the parent compound this compound is inert to olefin metathesis, its unsaturated derivatives are versatile substrates for this powerful synthetic methodology, enabling access to a wide range of functionalized and structurally diverse molecules. google.combeilstein-journals.org

Stereochemical Aspects in 2 Octyloxytetrahydro 2h Pyran Chemistry

Conformational Analysis of the Tetrahydropyran (B127337) Ring

The tetrahydropyran (THP) ring, the core structure of 2-octyloxytetrahydro-2H-pyran, is analogous to cyclohexane (B81311) and predominantly adopts a chair conformation to minimize torsional and steric strain. ic.ac.uk The energy barrier for the ring flipping process between the two chair conformations is approximately 10 kcal/mol, similar to cyclohexane. ic.ac.uk

Like cyclohexanes, substituted tetrahydropyrans exist primarily in chair conformations, which are generally more stable than other possibilities like boat or twist-boat conformations. rsc.orglibguides.com The substituents on the ring prefer to occupy equatorial positions to minimize steric interactions. libguides.com In the case of 2-substituted tetrahydropyrans, such as this compound, the two chair conformers would involve the octyloxy group being either in an axial or an equatorial position.

While the chair conformation is the most stable, boat and twist-boat conformations can exist as transition states or in highly substituted or constrained systems. nih.gov Computational studies on tetrahydropyran have revealed that the ionic transitions observed in spectroscopic analyses correspond to the most stable chair conformer. rsc.org However, the formation of certain products in reactions involving tetrahydropyran rings can proceed through boat-like transition states, particularly when stabilizing interactions, such as intramolecular hydrogen bonds, are present. nih.gov

Table 1: Conformational Preferences in Substituted Tetrahydropyrans

| Substituent (at C-2) | Preferred Orientation | Driving Force |

|---|---|---|

| Alkoxy (e.g., Octyloxy) | Axial | Anomeric Effect |

| Most other groups | Equatorial | Steric Hindrance |

A key stereoelectronic feature governing the conformation of 2-alkoxytetrahydropyrans is the anomeric effect. wikipedia.org This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2) of a tetrahydropyran ring to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.orgmst.edu The anomeric effect is a result of a stabilizing interaction between a lone pair of electrons on the ring oxygen atom and the antibonding (σ*) orbital of the exocyclic C-O bond. acs.orgcdnsciencepub.com This orbital overlap is more effective when the substituent is in the axial orientation.

For this compound, the anomeric effect dictates that the conformer with the octyloxy group in the axial position is significantly stabilized. The magnitude of the anomeric effect can be influenced by factors such as the nature of the substituent and the polarity of the solvent. cdnsciencepub.comscispace.com Studies on various 2-alkoxytetrahydropyrans have shown that the preference for the axial conformer increases as the polarity of the solvent decreases. scispace.com For instance, in a series of 2-(4-substituted-phenoxy)tetrahydropyrans, the axial preference was found to increase with electron-withdrawing substituents on the aromatic ring. cdnsciencepub.com

Table 2: Influence of Solvent on the Anomeric Effect in 2-Aryloxytetrahydropyrans

| Solvent | Polarity | Axial Preference |

|---|---|---|

| CF2Br2 | Less Polar | Higher |

| CHFC12 | More Polar | Lower |

Data derived from studies on 2-(4-substituted-phenoxy)tetrahydropyrans which serve as a model for understanding the general behavior of 2-alkoxytetrahydropyrans. cdnsciencepub.com

Chair and Boat Conformations in Substituted Pyrans

Stereoselective Synthesis of this compound Enantiomers

The synthesis of single enantiomers of this compound is of significant interest, particularly for applications where specific stereoisomers are required. Several strategies have been developed for the asymmetric synthesis of chiral tetrahydropyran derivatives.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of tetrahydropyran synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the formation of a specific enantiomer during the cyclization or a key bond-forming step. nih.gov For example, the asymmetric conjugate addition to an α,β-unsaturated ester, using an amide of a chiral auxiliary like pseudoephedrine, has been employed to establish the core stereochemistry of a tetrahydropyran ring. wikipedia.orgnih.gov After the desired stereocenter(s) are set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. researchgate.net Several catalytic asymmetric methods have been developed for the construction of chiral tetrahydropyran rings. researchgate.net These include:

Organocatalysis : Chiral small organic molecules can be used to catalyze reactions such as hetero-Diels-Alder reactions or oxa-Michael additions to form tetrahydropyran rings with high enantioselectivity. researchgate.netnih.gov For instance, chiral imidodiphosphoric acid catalysts have been used in Prins cyclizations to afford highly functionalized tetrahydropyrans. researchgate.net

Metal-Catalyzed Reactions : Chiral metal complexes are effective catalysts for a variety of transformations that lead to tetrahydropyrans. Palladium-catalyzed stereospecific cyclizations (e.g., Tsuji-Trost reaction) have been utilized to form the tetrahydropyran ring from acyclic precursors. conicet.gov.ar Chiral chromium(III) catalysts have proven effective in hetero-Diels-Alder cycloadditions to produce 2,6-disubstituted tetrahydropyran-4-ones. nih.gov

Table 3: Examples of Asymmetric Catalytic Methods for Tetrahydropyran Synthesis

| Catalytic Method | Catalyst Type | Key Transformation |

|---|---|---|

| Hetero-Diels-Alder | Chiral Chromium(III) Complex | Cycloaddition |

| Prins Cyclization | Chiral Imidodiphosphoric Acid | Cyclization |

| Tsuji-Trost Reaction | Chiral Palladium Complex | Allylic Alkylation |

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. almacgroup.com This method utilizes the stereoselectivity of enzymes, typically hydrolases like lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. almacgroup.comresearchgate.net

For the synthesis of enantiopure this compound, a relevant strategy would be the enzymatic resolution of a racemic tetrahydropyranyl alcohol precursor. Lipase-mediated transesterification is a common approach, where a racemic alcohol is acylated in the presence of a lipase (B570770). researchgate.netcnr.it The enzyme will selectively acylate one enantiomer, leading to an enantiomerically enriched acetate (B1210297) and the corresponding unreacted alcohol. cnr.it The choice of lipase and reaction conditions, including the acyl donor and solvent, is crucial for achieving high enantioselectivity and conversion. nih.gov Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.orgprinceton.edu DKR has been successfully applied to the resolution of hemiacetals, which are structurally related to the anomeric center of 2-alkoxytetrahydropyrans. almacgroup.comrsc.org

Asymmetric Catalysis in Tetrahydropyran Formation

Diastereoselective Reactions Involving this compound Derivatives

The formation of this compound from the reaction of 3,4-dihydro-2H-pyran and 1-octanol (B28484) introduces a new stereocenter at the anomeric C-2 position, resulting in a racemic mixture of two diastereomers. chemicalbook.com However, the principles of diastereoselective synthesis are pivotal when derivatives of this compound containing additional stereocenters are involved in chemical transformations. The stereochemistry of the tetrahydropyran ring can significantly influence the stereochemical outcome of reactions, a concept of fundamental importance in asymmetric synthesis.

Research into the diastereoselective reactions of tetrahydropyran systems has revealed that both existing ring stereocenters and the nature of substituents can direct the approach of incoming reagents. This is particularly evident in reactions such as aldol (B89426) additions, Michael additions, and cycloadditions involving substituted tetrahydropyrans. While specific studies focusing exclusively on this compound as a chiral directing group are not extensively documented, the well-established chemistry of related tetrahydropyran derivatives provides a strong framework for understanding its potential stereodirecting influence.

For instance, in the synthesis of complex molecules containing a tetrahydropyran core, diastereoselectivity is often achieved through substrate control, where the inherent chirality of the starting material dictates the stereochemistry of the newly formed centers. In one such approach, the asymmetric conjugate addition of an amide of the chiral auxiliary pseudoephedrine to an α,β-unsaturated ester was employed to establish the core stereochemistry of a tetrahydropyran ring system. nih.gov This method allows for the creation of specific stereoisomers, which could then be further elaborated, for example, by introducing an octyloxy group at a specific position.

Furthermore, domino reactions have been shown to produce tetrahydro-2H-pyran-2,4-diols in a highly diastereoselective manner from the reaction of ketones with aldehydes in the presence of metal halides. beilstein-journals.org These reactions proceed through a series of aldol and hemiacetal formation steps, where the relative stereochemistry of the substituents is tightly controlled, often resulting in the formation of a single diastereomer with equatorial positioning of bulky groups. beilstein-journals.org

The principles of diastereoselection are also prominent in glycosylation chemistry, which involves the formation of a bond between a pyranose (a substituted tetrahydropyran) and an alcohol. nih.govnih.gov The stereochemical outcome at the anomeric center (α or β) is highly dependent on factors such as the protecting groups on the pyranose ring and the reaction conditions. nih.gov For instance, a participating group at the C-2 position can lead to the formation of a 1,2-trans glycoside with high selectivity through the formation of an intermediate acyloxonium ion. nih.gov Conversely, non-participating groups often lead to mixtures or can be steered towards 1,2-cis products under specific conditions. nih.gov These principles are directly applicable to the stereoselective synthesis of this compound derivatives where the octanol (B41247) acts as the nucleophilic acceptor.

In another example, the diastereoselective [4+4]-photocycloaddition of pyran-2-ones bearing a chiral oxygenated substituent adjacent to the ring oxygen has been reported. nih.gov Irradiation of these compounds, which can be derived from Michael additions, leads to complex bridged tricyclic systems with good facial selectivity, demonstrating how a stereocenter can control the approach of a reacting partner. nih.gov

The following table summarizes findings from diastereoselective reactions leading to substituted tetrahydropyran derivatives, illustrating the high levels of stereocontrol that can be achieved.

| Reaction Type | Reactants | Catalyst/Reagent | Conditions | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Yield |

| Asymmetric Conjugate Addition | α,β-unsaturated ester, chiral auxiliary (pseudoephedrine amide) | Lithium hexamethyldisilazide | THF, -78 °C | Substituted tetrahydropyran precursor | >95:5 d.r. | High |

| Domino Aldol-Hemiacetal Formation | Ketone, Aldehyde | Gallium(III) chloride | 0 °C to elevated temp. | Tetrahydro-2H-pyran-2,4-diol | Single diastereomer | Moderate |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Trimethylsilyl iodide | Dichloromethane (B109758), -78 °C | cis-2,6-disubstituted dihydropyran | >95:5 d.r. (cis:trans) | 45-80% |

| [4+4]-Photocycloaddition | Fused pyran-2-one with chiral side chain | hν (light) | Benzene | Lactone-bridged tricyclic cycloadduct | Good facial selectivity | N/A |

This table is illustrative of diastereoselective reactions in tetrahydropyran synthesis and is based on findings from related systems.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-Octyloxytetrahydro-2H-pyran in solution. High-resolution 1H and 13C NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of its connectivity and stereochemistry.

The ¹H NMR spectrum of this compound displays characteristic signals that confirm the successful coupling of the octyl chain to the tetrahydropyran (B127337) (THP) ring. The anomeric proton of the THP ring (O-CH-O) is particularly diagnostic, appearing as a multiplet or a triplet at approximately 4.5-4.6 ppm. rsc.orgunito.it The protons on the carbon adjacent to the ring oxygen (CH₂-O) resonate in the region of 3.3-3.9 ppm. rsc.org The long alkyl chain of the octyl group gives rise to a complex multiplet signal for its methylene (B1212753) (CH₂) groups, typically between 1.2 and 1.8 ppm, and a characteristic triplet for the terminal methyl (CH₃) group at around 0.85 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The anomeric carbon (O-CH-O) is highly deshielded and appears at a chemical shift of approximately 98.6 ppm. rsc.org The carbons of the THP ring appear in the range of 19.5 to 62.1 ppm, while the carbon of the octyloxy chain directly bonded to the ether oxygen is found around 67.5 ppm. rsc.org The remaining carbons of the octyl chain resonate in the typical aliphatic region of 13.9 to 31.7 ppm. rsc.org The presence of these specific signals confirms the formation of the desired ether linkage.

Interactive Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | ¹H NMR Chemical Shift (δ) ppm | ¹³C NMR Chemical Shift (δ) ppm |

| Anomeric H (O-CH-O) | 4.5-4.6 (m) rsc.org | 98.6 rsc.org |

| THP Ring CH₂ | 1.5-1.8 (m) rsc.org | 19.5, 25.4, 30.6 rsc.org |

| THP Ring CH₂-O | 3.3-3.9 (m) rsc.org | 62.1 rsc.org |

| Octyl O-CH₂ | 3.3-3.9 (m) rsc.org | 67.5 rsc.org |

| Octyl (CH₂)₆ | 1.2-1.8 (m) rsc.org | 22.5, 26.1, 29.1, 29.3, 29.6, 31.7 rsc.org |

| Octyl CH₃ | 0.85 (t, J = 7.0 Hz) rsc.org | 13.9 rsc.org |

Note: (m) = multiplet, (t) = triplet. Data sourced from studies using 300 MHz and 600 MHz NMR spectrometers. rsc.orgunito.it

While 1D NMR is often sufficient for basic identification, two-dimensional (2D) NMR techniques are employed for unambiguous assignment of all signals and for elucidating through-bond and through-space correlations.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For instance, it would show a clear correlation between the anomeric proton (4.5-4.6 ppm) and the protons on the adjacent C3 and C5 positions of the THP ring, as well as correlations between the protons along the octyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment maps protons to the carbon atoms they are directly attached to. An HSQC spectrum would definitively link the anomeric proton signal to the anomeric carbon signal (98.6 ppm) and each methylene proton signal to its corresponding carbon signal in both the THP ring and the octyl chain.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for confirming the connectivity across the ether oxygen. It would show a correlation from the anomeric proton of the THP ring to the C1' carbon of the octyl chain, and conversely, from the C1' protons of the octyl chain to the anomeric carbon of the THP ring, providing irrefutable evidence of the 2-octyloxy-tetrahydropyran structure.

1H and 13C NMR for Conformational and Connectivity Studies

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Under electron ionization (EI) or chemical ionization (CI), this compound undergoes characteristic fragmentation. The most prominent cleavage occurs at the glycosidic C-O bond connecting the octyl group to the THP ring. This heterolytic cleavage results in two primary fragment ions.

One major fragment is the charged tetrahydropyranyl cation ([C₅H₉O]⁺), which is stabilized by the ring oxygen and gives a strong signal at a mass-to-charge ratio (m/z) of 85. rsc.orgnih.gov The other potential fragment would arise from the octyl chain. Further fragmentation of the octyl chain via loss of alkyl radicals is also observed. This predictable fragmentation pattern is a key diagnostic feature for THP-protected alcohols.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the determination of the exact elemental formula of the parent ion. For this compound, the molecular formula is C₁₃H₂₆O₂. chemsrc.com The theoretical exact mass can be calculated from the masses of the most abundant isotopes of carbon, hydrogen, and oxygen. Experimental verification of this exact mass via HRMS confirms the elemental composition of the synthesized compound, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₃H₂₆O₂ chemsrc.com | Defines the elemental composition. |

| Nominal Mass | 214 amu | Integer mass of the molecule. |

| Calculated Exact Mass | 214.1933 Da | Precise theoretical mass for HRMS comparison. |

| Key Fragment Ion (m/z) | 85 rsc.orgnih.gov | Corresponds to the [C₅H₉O]⁺ (tetrahydropyranyl) cation, characteristic of THP ethers. |

Fragmentation Pathways and Mechanistic Insights

Infrared and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods work on the principle that molecular bonds vibrate at specific, quantized frequencies.

In the IR spectrum of this compound, the most prominent absorptions are the C-H stretching vibrations from the numerous methylene and methyl groups, which appear in the 2850-2960 cm⁻¹ region. scifiniti.com The most diagnostic feature confirming the structure is the strong absorption corresponding to the C-O-C stretching of the acetal (B89532) and ether linkages. These typically appear as strong, sharp bands in the 1150-1000 cm⁻¹ region. scifiniti.com The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the complete conversion of the starting alcohol (1-octanol), which would show a strong O-H stretch in that region.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |

| C-H Stretch (Alkyl) | 2850 - 2960 scifiniti.com | IR (Strong), Raman (Strong) |

| C-O-C Stretch (Acetal/Ether) | 1000 - 1150 scifiniti.com | IR (Strong), Raman (Weak) |

| CH₂ Bend | ~1465 | IR (Medium) |

| CH₂ Rock | 860 - 760 scifiniti.com | IR (Medium) |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Assignment

The definitive determination of a chiral molecule's absolute configuration is unequivocally achieved through single-crystal X-ray diffraction (XRD). nih.gov For a non-crystalline compound like this compound, this technique requires the synthesis of a suitable crystalline derivative. The process involves reacting the parent compound with a chiral derivatizing agent or an achiral heavy-atom-containing reagent to induce crystallization and provide an internal reference for the crystallographic analysis. nih.gov

While specific X-ray crystallographic data for a derivative of this compound is not prominently available in published literature, the methodology is well-established for analogous structures. The strategy involves several key steps:

Synthesis of a Crystalline Derivative: The parent alcohol, 1-octanol (B28484), or the THP ether itself can be reacted with a molecule containing a heavy atom (e.g., bromine or iodine) and a rigid, chiral structure. Reagents like (1R)-(-)-camphor-10-sulfonyl chloride or derivatives of tartaric acid are often employed to create diastereomeric derivatives that are more amenable to crystallization. nih.gov

Single Crystal Growth: High-quality single crystals of the purified derivative are grown, typically through slow evaporation of a solvent, vapor diffusion, or controlled cooling of a saturated solution.

X-ray Diffraction Analysis: The crystal is subjected to X-ray diffraction, where the pattern of scattered X-rays is used to determine the three-dimensional arrangement of atoms in the crystal lattice. nih.gov

Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing anomalous scattering effects, particularly when a heavy atom is present. The Flack parameter is a critical value calculated during the refinement of the crystal structure; a value close to zero for a known chirality of the derivatizing agent confirms the absolute configuration of the entire molecule, including the C2 center of the pyran ring. nih.gov

The structural elucidation of complex natural products containing tetrahydropyran rings frequently relies on this approach to unambiguously assign multiple stereocenters after initial spectroscopic analysis by NMR and MS. researchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for both verifying the purity of this compound and for separating its stereoisomers. Given that the synthesis of this compound from 3,4-dihydro-2H-pyran and 1-octanol creates at least one chiral center, the resulting product is a racemic mixture of (R)- and (S)-enantiomers. chemicalbook.com The separation of these isomers is crucial for stereoselective synthesis and biological activity studies.

Purity Assessment:

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the chemical purity of volatile compounds like THP ethers. researchgate.netrsc.org The technique provides information on the percentage of the desired product and identifies potential impurities, such as unreacted 1-octanol, excess dihydropyran, or byproducts from its polymerization. rsc.org For less volatile derivatives or when higher precision is needed, High-Performance Liquid Chromatography (HPLC) with universal detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers can be employed. Quantitative NMR (qNMR) has also emerged as a powerful, non-destructive primary method for purity evaluation. researchgate.net

Isomer Separation:

Separating the enantiomers of this compound requires a chiral environment. This is achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for enantioseparation. longdom.org This involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of racemic mixtures, including cyclic ethers. longdom.orgnih.gov The choice of mobile phase (normal, reversed, or polar organic) is optimized to achieve the best resolution. nih.gov For example, mixtures of hexane/isopropanol are common in normal-phase chromatography for separating diastereomers and enantiomers of substituted tetrahydropyrans. uni-oldenburg.de

Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. mysagestore.com Using similar polysaccharide-based CSPs as HPLC, SFC employs supercritical carbon dioxide as the main mobile phase, often with an alcohol modifier. This technique is highly effective for separating stereoisomers of various pharmaceutical compounds.

Gas Chromatography (GC): Chiral GC can also be used for separating the enantiomers of volatile compounds. This requires a chiral capillary column, where the stationary phase is a chiral selector. Cyclodextrin derivatives are common CSPs for this purpose.

The table below summarizes typical chromatographic conditions used for the analysis and separation of tetrahydropyranyl ethers and related structures.

| Technique | Purpose | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Typical Application/Findings |

| GC-MS | Purity Assessment | DB-WAX or similar polar capillary column | Helium | Mass Spectrometer | Determination of >99.5% purity for THP ethers in pharmaceutical applications. |

| Chiral HPLC | Isomer Separation | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | n-Hexane/Ethanol or other alcohol mixtures | UV, PDA | Baseline separation of diastereomers and enantiomers of substituted tetrahydropyrans. nih.govuni-oldenburg.deresearchgate.net |

| Chiral SFC | Isomer Separation | Polysaccharide-based, Pirkle-type, or macrocyclic antibiotic CSPs | Supercritical CO₂ with alcohol (e.g., Methanol) modifier | UV, PDA | Rapid and efficient separation of stereoisomers, often superior to HPLC. mysagestore.com |

| Reversed-Phase HPLC | Diastereomer Separation | C18 Reversed-Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients | UV, MS | Separation of diastereomeric mixtures which have different physical properties. mysagestore.com |

Computational and Theoretical Studies of 2 Octyloxytetrahydro 2h Pyran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2-Octyloxytetrahydro-2H-pyran, which in turn governs its chemical behavior. These calculations provide a quantitative description of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) Applications in Oxacycle Chemistry

Density Functional Theory (DFT) has become a standard tool for studying the electronic structure and properties of cyclic ethers and their derivatives. iitkgp.ac.inresearchgate.net For molecules like this compound, DFT methods, such as B3LYP, are employed to accurately predict geometries, energies, and other molecular properties. researchgate.netkaznu.kz DFT calculations are instrumental in understanding the subtle interplay of steric and stereoelectronic effects, such as the anomeric effect, which is crucial in determining the conformational preferences of the 2-octyloxy substituent (axial vs. equatorial). researchgate.netacs.org Studies on analogous 2-alkoxytetrahydropyrans have demonstrated that DFT, when combined with appropriate basis sets (e.g., 6-31G* or larger), can provide reliable data on the relative energies of different conformers. researchgate.net For instance, in a study of various substituted tetrahydropyrans, DFT was used to generate quantitative structure-activity relationship (QSAR) models, highlighting the importance of electronic parameters in predicting biological activity. iitkgp.ac.in

Molecular Electrostatic Potential Analysis and Reactivity Descriptors

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would reveal a region of negative potential around the oxygen atoms of the pyran ring and the ether linkage, indicating their susceptibility to electrophilic attack. mdpi.comdtic.mil The topology of the MEP, including the location and values of its critical points, can be used to quantify the Lewis basicity of the oxygen atoms and predict the geometry of intermolecular interactions, such as hydrogen bonding. mdpi.com

In addition to MEP, various reactivity descriptors derived from conceptual DFT can be calculated to predict the chemical reactivity of this compound. These descriptors include:

| Reactivity Descriptor | Description | Predicted Reactivity for this compound |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A lower hardness value suggests higher reactivity. |

| Global Softness (S) | The inverse of hardness, indicating the capacity of a molecule to receive electrons. | A higher softness value correlates with greater reactivity. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | Provides insight into the molecule's overall electronic character. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | Helps in predicting the outcome of reactions with nucleophiles. |

These descriptors, often calculated using the energies of the frontier molecular orbitals, provide a quantitative basis for understanding and predicting the molecule's reactivity in various chemical environments. iitkgp.ac.inbohrium.com

Frontier Molecular Orbital Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org For this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the ring oxygen and the ether oxygen, reflecting their nucleophilic character. The LUMO, conversely, would be distributed over the C-O bonds and the rest of the carbon skeleton, indicating sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's stability and reactivity. bohrium.comacs.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org FMO analysis can be used to predict the regioselectivity and stereoselectivity of various reactions, such as cycloadditions, sigmatropic rearrangements, and electrocyclic reactions, by considering the symmetry and overlap of the interacting frontier orbitals. wikipedia.orgnumberanalytics.comimperial.ac.uk For instance, in a reaction with an electrophile, the electrophile's LUMO will interact with the HOMO of this compound, and the reaction will preferentially occur at the site with the largest HOMO coefficient. taylorandfrancis.com

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of this compound. researchgate.net MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. diva-portal.org

For this compound, MD simulations can reveal the equilibrium between different chair and boat conformations of the tetrahydropyran (B127337) ring, as well as the rotational isomers (rotamers) of the octyloxy side chain. These simulations are particularly valuable for understanding the influence of solvent on conformational preferences, as explicit solvent molecules can be included in the simulation box. scispace.comcdnsciencepub.com The results of MD simulations can be used to calculate population distributions of different conformers, providing a more realistic picture of the molecule's behavior in solution. Furthermore, "hybrid" quantum mechanics/molecular mechanics (QM/MM) simulations can be employed, where the chemically important region (e.g., the anomeric center) is treated with a high level of quantum mechanics, and the rest of the system is treated with a more computationally efficient molecular mechanics force field. researchgate.net

Prediction of Spectroscopic Parameters for Validation and Assignment

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the proposed structure and aid in the assignment of complex spectra. mpg.deresearchgate.net

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The gauge-independent atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. acs.orgresearchgate.net By calculating the NMR parameters for different possible isomers and conformers, the experimentally observed spectrum can be confidently assigned to the correct structure. researchgate.netfrontiersin.org Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. frontiersin.orgnih.gov

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated using DFT. mpg.de These calculated spectra can be compared with experimental IR data to identify characteristic vibrational modes of the tetrahydropyran ring and the octyloxy substituent. kaznu.kz

| Spectroscopic Parameter | Computational Method | Application for this compound |

| ¹H and ¹³C NMR Chemical Shifts | DFT (GIAO method), Machine Learning | Structural verification, assignment of signals to specific nuclei, differentiation between isomers. acs.orgnih.gov |

| NMR Spin-Spin Coupling Constants | DFT (GIAO method) | Provides information on dihedral angles and molecular conformation. acs.org |

| IR Vibrational Frequencies | DFT | Identification of functional groups and characteristic vibrational modes, comparison with experimental spectra. mpg.de |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. researchgate.netscielo.br By mapping the potential energy surface (PES) of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. scielo.br

For example, the mechanism of acid-catalyzed hydrolysis of the glycosidic bond in this compound can be investigated computationally. DFT calculations can be used to determine the structures and energies of the transition states for different possible pathways, allowing for the identification of the most favorable reaction mechanism. researchgate.net Similarly, the oxidation mechanisms of tetrahydropyran derivatives have been studied computationally, revealing complex reaction networks and the role of ring-opening reactions. nsf.govacs.org These computational studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental methods alone. mdpi.com

Role of 2 Octyloxytetrahydro 2h Pyran in Advanced Chemical Materials and Building Blocks

Precursor in Polymer Chemistry and Functional Materials Synthesis

The tetrahydropyranyl (THP) group is a well-established protecting group for hydroxyl functionalities in polymer synthesis. This protection strategy is crucial for preventing the reactive hydroxyl groups from interfering with polymerization reactions. By converting hydroxyl groups to THP ethers, monomers can be effectively incorporated into polymer chains under various conditions. Following polymerization, the THP groups can be readily removed to regenerate the hydroxyl groups, yielding functional polymers with controlled architectures.

For instance, THP-protected monomers are utilized in group transfer polymerization and living anionic polymerization to create well-defined block copolymers. acs.orgmdpi.com The synthesis of zwitterionic block copolymers, for example, has been achieved using 2-tetrahydropyranyl methacrylate (B99206) (THPMA) as a protected monomer for the acid block. acs.org Similarly, the synthesis of ladder polymers, which possess a rigid and ladder-like molecular structure, can involve the use of THP-protected monomers to introduce functional groups. acs.org

While the general utility of THP-protected monomers is well-documented, specific research detailing the use of 2-Octyloxytetrahydro-2H-pyran as a monomer or precursor in polymer chemistry and functional materials synthesis is not extensively available in the public domain. However, the presence of the long octyl chain suggests its potential use in creating amphiphilic polymers with unique self-assembly properties. The combination of a hydrophilic polyether backbone with hydrophobic long-chain alkyl groups, such as the octyl group in this compound, is a known strategy for producing amphiphilic polyethers that can form micelles and hydrogels. nih.govrsc.org

Intermediacy in Complex Organic Molecule Construction

The primary and most well-documented role of this compound in organic synthesis is as a tetrahydropyranyl (THP) ether, which serves as a robust protecting group for alcohols. The formation of the THP ether from an alcohol and 3,4-dihydro-2H-pyran (DHP) is a common strategy to mask the reactivity of the hydroxyl group during multi-step syntheses of complex organic molecules. organic-chemistry.org

The synthesis of this compound itself is a straightforward process. It is typically prepared by the reaction of 1-octanol (B28484) with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as p-toluenesulfonic acid (pTSOH). researchgate.net

Table 1: Synthesis of this compound

| Reactants | Catalyst | Solvent | Yield |

|---|---|---|---|

| 1-Octanol, 3,4-Dihydro-2H-pyran | p-Toluenesulfonic acid | Dichloromethane (B109758) | 82% |

Data from a study on the chemoselective conversion of tetrahydropyranyl ethers. researchgate.net

Once the hydroxyl group is protected as a this compound ether, it is stable to a wide range of reaction conditions, including strongly basic conditions, organometallic reagents, and hydrides. organic-chemistry.org This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected alcohol.

A key aspect of its utility is the subsequent deprotection, which can be achieved under mild acidic conditions to regenerate the original alcohol. Research has also demonstrated the one-step chemoselective conversion of tetrahydropyranyl ethers, such as this compound, to other protected forms, for example, silyl-protected alcohols, using various Lewis acids. researchgate.net

Table 2: Deprotection-Protection Reaction of this compound

| Reagents | Lewis Acid | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound, Dimethylphenylsilane (B1631080) | EtAlCl₂ | Dichloromethane | Dimethyl(octyloxy)(phenyl)silane | 74% |

| This compound, Dimethylphenylsilane | AlCl₃ | Dichloromethane | Dimethyl(octyloxy)(phenyl)silane | 82% |

| This compound, Dimethylphenylsilane | InCl₃ | Dichloromethane | Dimethyl(octyloxy)(phenyl)silane | 19% |

| This compound, Dimethylphenylsilane | FeCl₃ | Dichloromethane | Dimethyl(octyloxy)(phenyl)silane | 60% |

Data from a study on the chemoselective conversion of tetrahydropyranyl ethers. researchgate.net

Application in Supramolecular Chemistry and Host-Guest Systems

The structure of this compound, with a hydrophilic tetrahydropyran (B127337) ring and a hydrophobic long octyl chain, suggests that it is an amphiphilic molecule. Amphiphilic molecules are known to self-assemble in solution to form a variety of supramolecular structures, such as micelles, vesicles, and liquid crystals. acs.orgnih.gov These ordered assemblies are at the core of supramolecular chemistry and have applications in areas like drug delivery, catalysis, and materials science.

While the potential for this compound to participate in supramolecular chemistry is evident from its structure, specific studies on its self-assembly behavior or its use in host-guest systems are not widely reported in the scientific literature. The principles of supramolecular chemistry suggest that the balance between the hydrophilic and hydrophobic parts of the molecule would govern its aggregation behavior in different solvents.

In a broader context, amphiphilic molecules containing sugar-like head groups (such as the tetrahydropyran ring) and long alkyl chains are of significant interest in supramolecular chemistry. These molecules can form ordered structures that can encapsulate guest molecules, leading to applications in controlled release and molecular recognition.

Development of Novel Chemical Reagents and Catalysts Utilizing Tetrahydropyran Scaffolds

The tetrahydropyran ring is a common scaffold in the design of novel chemical reagents and catalysts. Its conformational rigidity and the potential for stereochemical control make it an attractive framework for creating chiral catalysts for asymmetric synthesis.

While this compound itself is primarily used as a protecting group, the broader class of tetrahydropyran derivatives has been extensively used to develop new catalysts. For example, tetrahydropyran-based ligands have been employed in transition metal catalysis. Furthermore, the tetrahydropyran scaffold is a key component of many natural products, and synthetic strategies towards these molecules often involve the development of new reagents and catalytic methods for the construction of the tetrahydropyran ring.

The functionalization of the tetrahydropyran ring allows for the attachment of various catalytic moieties. The octyloxy group in this compound could potentially serve as a handle for further chemical modification, or its steric and electronic properties could influence the reactivity of a catalytic center attached elsewhere on the tetrahydropyran ring. However, specific examples of this compound being used directly in the development of novel reagents or catalysts are not prominent in the current body of scientific literature.